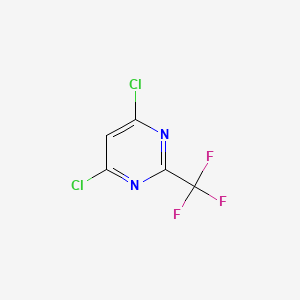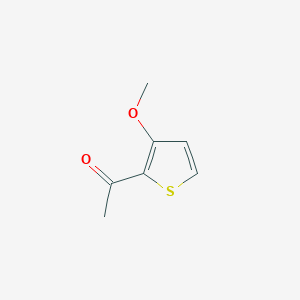
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction and DFT and HF modeling techniques . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles .Chemical Reactions Analysis
Cyclobutyl 4-methoxyphenyl ketone, a related compound, participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization.Physical And Chemical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, are influenced by their molecular structure . The presence of substituents like the 4-methoxyphenyl group can significantly affect these properties.Scientific Research Applications
-
Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route .
- Method : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results : The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
-
Modification of Graphene Quantum Dots (GQDs)
- Field : Material Science
- Application : 4-Methoxyphenyl (MP) group was grafted onto GQDs surface via a diazonium chemistry method .
- Method : After modification, the average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their photoluminescence (PL) was blue-shifted 40 nm relative to raw GQDs .
- Results : The result is similar to that of GQDs modified with phenyl (P), 4-carboxyphenyl (CP), 5-sulfonaphthyl (SN) and 4-sulfophenyl (SP), which are aryl groups without substituent and with electron withdrawing substituent .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Material Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Synthesis of Quinolines
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are not specified in the source .
-
Ultraviolet Filters for Cosmetic Applications
- Field : Cosmetology
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of ultraviolet filters for cosmetic applications .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Inhibition of Linoleate Oxygenase Activity
- Field : Biochemistry
- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are studied for their potential as a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJFWVTTZOXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527879 | |
| Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
80240-44-4 | |
| Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



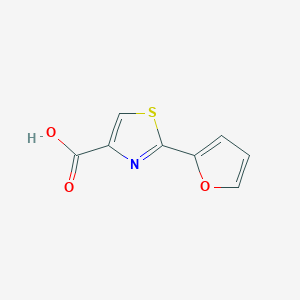
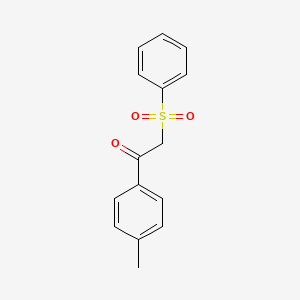
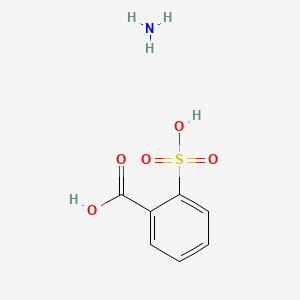
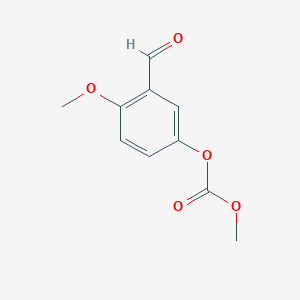
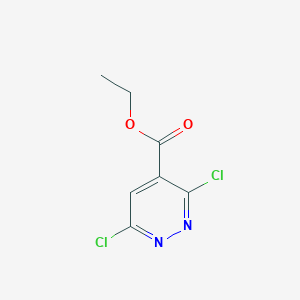
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
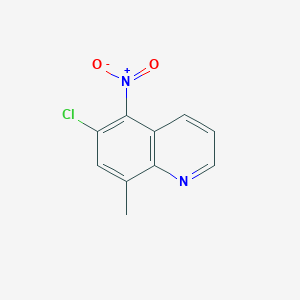
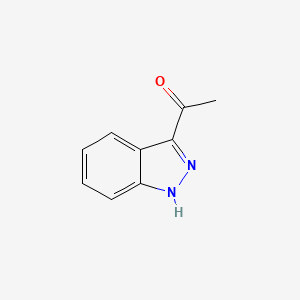
![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

